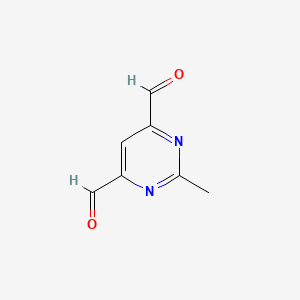
2-Methylpyrimidine-4,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrimidine-4,6-dicarbaldehyde is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two aldehyde groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, materials science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrimidine-4,6-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as acetamidine hydrochloride and diethyl malonate.
Formation of Intermediate: These starting materials undergo a condensation reaction in the presence of a base such as sodium methoxide or sodium ethoxide to form 4,6-dihydroxy-2-methylpyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a catalyst like acetic acid.
Major Products Formed
Oxidation: 2-Methylpyrimidine-4,6-dicarboxylic acid.
Reduction: 2-Methylpyrimidine-4,6-dimethanol.
Substitution: 2-Methylpyrimidine-4,6-diimine derivatives.
Scientific Research Applications
2-Methylpyrimidine-4,6-dicarbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is used in biochemical assays and studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-4,6-dicarbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methyl group at position 2 can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of 2-Methylpyrimidine-4,6-dicarbaldehyde.
2,4,6-Trisubstituted Pyrimidines: Compounds with various substituents at positions 2, 4, and 6, exhibiting different chemical and biological properties.
Pyrimidine-2,6-dicarbaldehyde: A similar compound with aldehyde groups at positions 2 and 6, used in different synthetic applications.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which allows for diverse chemical reactivity and applications. The presence of both aldehyde and methyl groups on the pyrimidine ring provides a versatile platform for the synthesis of various derivatives with potential biological and industrial significance .
Properties
CAS No. |
944901-91-1 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-methylpyrimidine-4,6-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c1-5-8-6(3-10)2-7(4-11)9-5/h2-4H,1H3 |
InChI Key |
XRXFUDDWUNPDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















